molecular formula C14H17N3OS B1274662 4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 590354-68-0

4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1274662
CAS No.: 590354-68-0
M. Wt: 275.37 g/mol
InChI Key: OWWUMHLFMGHBCB-UHFFFAOYSA-N
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Description

4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, or 4-allyl-5-DMPM-4H-1,2,4-triazole-3-thiol, is an organic compound that is used in a variety of scientific research and lab experiments. It is a synthetic compound that can be synthesized from different starting materials, and has a wide range of applications in various fields. In

Scientific Research Applications

Synthesis and Characterization

  • 4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, a related compound, has been synthesized and characterized through various techniques such as IR, 1H NMR, and 13C NMR spectroscopy. This demonstrates the compound's potential in facilitating the development of novel Schiff bases containing the 1,2,4-triazole ring, which could have various scientific applications (Mobinikhaledi et al., 2010).

Corrosion Inhibition

  • A study on the corrosion protection of mild steel by allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol in a sulfuric acid solution indicated significant inhibition efficiencies, suggesting its potential as a corrosion inhibitor (Orhan et al., 2012).

DNA Methylation Inhibition

  • Research on the functionalization of related 4H-1,2,4-triazole-3-thiols, including aminomethylation and cyanoethylation, revealed their potential impact on cancer DNA methylation, indicating a promising avenue in cancer treatment and genetic research (Hakobyan et al., 2017).

Synthesis of Schiff Bases for Biological Evaluation

  • The synthesis of Schiff bases containing 1,2,4-triazole and pyrazole rings, including derivatives of 4H-1,2,4-triazole-3-thiols, has been reported. These compounds were evaluated for antioxidant and α-glucosidase inhibitory activities, suggesting their relevance in pharmacological studies (Pillai et al., 2019).

Safety and Hazards

  • Hazard Statements : Details can be found in the Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

3-[(2,5-dimethylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWUMHLFMGHBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390351
Record name 5-[(2,5-Dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590354-68-0
Record name 5-[(2,5-Dimethylphenoxy)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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